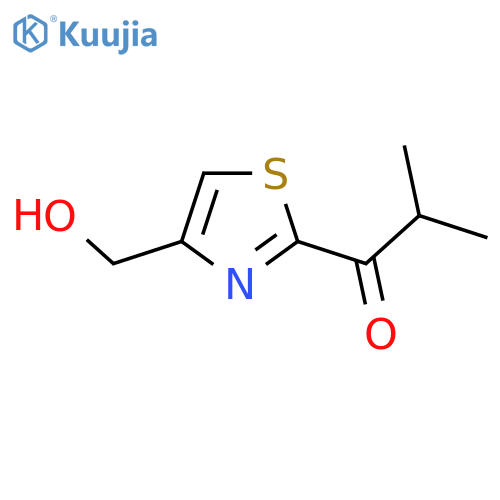Cas no 2168257-61-0 (1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one)
1-4-(ヒドロキシメチル)-1,3-チアゾール-2-イル-2-メチルプロパン-1-オンは、チアゾール環を有する有機化合物であり、医薬品中間体や機能性材料の合成において重要な役割を果たします。ヒドロキシメチル基(-CH2OH)とケトン基(-CO-)を併せ持つことから、多様な化学修飾が可能であり、特に医薬品開発における分子設計の柔軟性に優れています。チアゾール骨格の電子特性により、生物学的活性や材料科学的特性の調整が可能で、高純度での合成が容易な点も特徴です。この化合物は、有機合成化学や創薬研究において、効率的な構造構築を可能にする有用なビルディングブロックとして活用されています。

2168257-61-0 structure
商品名:1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one
1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one
- EN300-1269152
- 2168257-61-0
- 1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one
-
- インチ: 1S/C8H11NO2S/c1-5(2)7(11)8-9-6(3-10)4-12-8/h4-5,10H,3H2,1-2H3
- InChIKey: HIDKSDHFWOJOTQ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CO)N=C1C(C(C)C)=O
計算された属性
- せいみつぶんしりょう: 185.05104977g/mol
- どういたいしつりょう: 185.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269152-10.0g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 10g |
$3131.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-5.0g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-0.5g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-1.0g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-0.25g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-2.5g |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-1269152-1000mg |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 1000mg |
$728.0 | 2023-10-02 | ||
| Enamine | EN300-1269152-2500mg |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 2500mg |
$1428.0 | 2023-10-02 | ||
| Enamine | EN300-1269152-10000mg |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 10000mg |
$3131.0 | 2023-10-02 | ||
| Enamine | EN300-1269152-50mg |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropan-1-one |
2168257-61-0 | 50mg |
$612.0 | 2023-10-02 |
1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
2168257-61-0 (1-4-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylpropan-1-one) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
